molecular formula C20H23FN6O B10934101 5-(4-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10934101
M. Wt: 382.4 g/mol
InChI Key: OCCSXHBGMVPMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopropyl-piperidyl group, and a triazolopyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired reaction outcome and product purity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted analogs of the original compound .

Scientific Research Applications

5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-4-Piperidyl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the isopropyl-piperidyl group contributes to its unique pharmacokinetic profile .

Properties

Molecular Formula

C20H23FN6O

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H23FN6O/c1-13(2)26-9-7-16(8-10-26)24-19(28)18-11-17(14-3-5-15(21)6-4-14)25-20-22-12-23-27(18)20/h3-6,11-13,16H,7-10H2,1-2H3,(H,24,28)

InChI Key

OCCSXHBGMVPMHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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